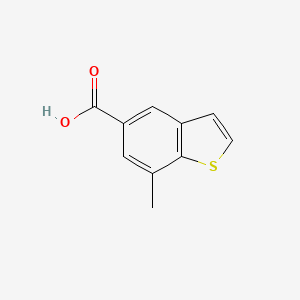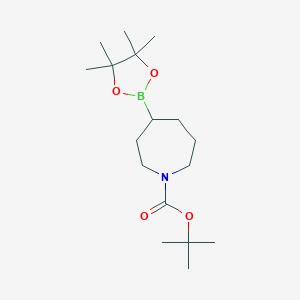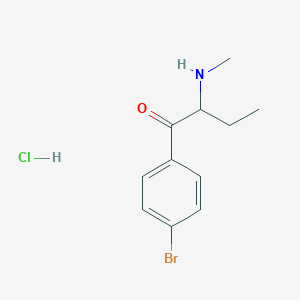
tert-Butyl (2,6-dibromophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2,6-dibromophenyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 2,6-dibromophenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,6-dibromophenyl)carbamate typically involves the reaction of 2,6-dibromoaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (2,6-dibromophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 2,6-dibromophenyl group can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 2,6-dibromoaniline and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (2,6-dibromophenyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis processes.
Biology: In biological research, this compound is used to study enzyme mechanisms and interactions due to its ability to form stable carbamate linkages with amino groups in proteins.
Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl (2,6-dibromophenyl)carbamate involves the formation of a stable carbamate linkage with amino groups in target molecules. This linkage can inhibit the activity of enzymes by blocking the active site or altering the enzyme’s conformation. The molecular targets and pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Similar structure but lacks the 2,6-dibromophenyl group.
tert-Butyl (2,3-dihydroxypropyl)carbamate: Contains a dihydroxypropyl group instead of the 2,6-dibromophenyl group.
tert-Butyl N-(2-oxiranylmethyl)carbamate: Contains an oxiranylmethyl group.
Uniqueness: tert-Butyl (2,6-dibromophenyl)carbamate is unique due to the presence of the 2,6-dibromophenyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in applications where selective reactivity is required.
Propriétés
Formule moléculaire |
C11H13Br2NO2 |
|---|---|
Poids moléculaire |
351.03 g/mol |
Nom IUPAC |
tert-butyl N-(2,6-dibromophenyl)carbamate |
InChI |
InChI=1S/C11H13Br2NO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) |
Clé InChI |
MWJJPBATEMXYAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B13504009.png)

![Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13504014.png)
![rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate](/img/structure/B13504019.png)

phenyl]methyl})amine](/img/structure/B13504026.png)




![rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504055.png)


